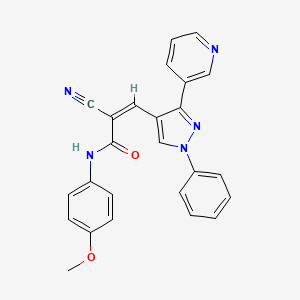
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a useful research compound. Its molecular formula is C25H19N5O2 and its molecular weight is 421.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-2-Cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological evaluation, and mechanisms of action, drawing from diverse research studies.
Synthesis and Structural Characteristics
The synthesis of (Z)-2-cyano derivatives typically involves the reaction of appropriate aldehydes with cyanoacetic acid derivatives under controlled conditions. This compound features a complex structure that includes a cyano group, a methoxyphenyl moiety, and a pyridine-pyrazole framework, which are known to contribute to its biological properties.
Anticancer Properties
Research indicates that compounds with similar structural motifs exhibit significant cytotoxic activity against various cancer cell lines. For instance, derivatives of 4-methoxyphenyl compounds have shown promising results against human tumor cell lines such as A549 (lung cancer), KB (oral cancer), and DU145 (prostate cancer). The GI50 values for these compounds range from 1.18 to 13.5 μM, suggesting that modifications in the structure can enhance or reduce potency significantly .
Table 1: Cytotoxic Activity of Related Compounds
| Compound | Cell Line | GI50 (μM) |
|---|---|---|
| N-(4-methoxyphenyl)-3-nitropyridin-2-amine | A549 | 2.40 |
| 6-chloro-2-(4-methoxyphenoxy)-3-nitropyridine | KB | 1.18 |
| 4-cyano derivative | DU145 | 13.5 |
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of specific enzymes or pathways critical for tumor growth. For example, compounds targeting the CYP51 enzyme have demonstrated efficacy in inhibiting ergosterol synthesis, a pathway essential for fungal cell membrane integrity, which could be extrapolated to similar mechanisms in cancer cell metabolism .
Pharmacokinetic Properties
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new compounds. Initial predictions suggest that this compound possesses favorable ADME characteristics, including high lipid solubility and compliance with Lipinski’s rule of five, indicating good bioavailability .
Case Studies
Several studies have evaluated the biological activity of related compounds in vivo and in vitro settings:
- Antifungal Activity : A study on thiazole derivatives showed that certain modifications significantly enhanced antifungal activity against Candida albicans, with MIC values comparable to standard antifungal agents like ketoconazole .
- Cytotoxicity Assessment : In vitro assays demonstrated that modifications at the para position of phenyl rings significantly impacted cytotoxicity profiles across various cancer cell lines .
特性
IUPAC Name |
(Z)-2-cyano-N-(4-methoxyphenyl)-3-(1-phenyl-3-pyridin-3-ylpyrazol-4-yl)prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N5O2/c1-32-23-11-9-21(10-12-23)28-25(31)19(15-26)14-20-17-30(22-7-3-2-4-8-22)29-24(20)18-6-5-13-27-16-18/h2-14,16-17H,1H3,(H,28,31)/b19-14- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLURXUHNRVNZIR-RGEXLXHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=CC2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)NC(=O)/C(=C\C2=CN(N=C2C3=CN=CC=C3)C4=CC=CC=C4)/C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














